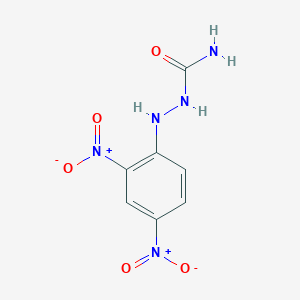
(2,4-Dinitroanilino)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dinitroanilino)urea is an organic compound characterized by the presence of a hydrazine group attached to a dinitrophenyl ring and a carboxamide group. This compound is known for its vibrant red to orange color and is relatively sensitive to shock and friction . It is a derivative of 2,4-dinitrophenylhydrazine, which is commonly used in qualitative organic analysis to detect aldehydes and ketones .
准备方法
Synthetic Routes and Reaction Conditions
(2,4-Dinitroanilino)urea can be synthesized through the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene . The reaction typically involves dissolving hydrazine sulfate in water and adding it to a solution of 2,4-dinitrochlorobenzene in an organic solvent such as ethanol. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually handled as a wet powder to minimize the risk of explosion due to its sensitivity to shock and friction .
化学反应分析
Types of Reactions
(2,4-Dinitroanilino)urea undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The nitro groups on the phenyl ring can undergo reduction to form amino groups, while the hydrazine group can be oxidized under certain conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of an acid catalyst such as sulfuric acid.
Oxidation and Reduction: Common reagents include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes and ketones.
Amino Derivatives: Resulting from the reduction of nitro groups.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
(2,4-Dinitroanilino)urea has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2,4-Dinitroanilino)urea involves its ability to form stable hydrazones with carbonyl compounds. This reaction is a nucleophilic addition-elimination process where the hydrazine group adds to the carbonyl carbon, followed by the elimination of water to form the hydrazone . The compound’s reactivity is primarily due to the electron-withdrawing effects of the nitro groups, which enhance the nucleophilicity of the hydrazine group .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: The parent compound, commonly used in similar applications.
1,2-Bis(2,4-dinitrophenyl)hydrazine: Another derivative with similar reactivity but different physical properties.
2,4-Dinitrophenylhydrazine-modified carbon paste electrode: Used in electrochemical sensing applications.
Uniqueness
(2,4-Dinitroanilino)urea is unique due to the presence of the carboxamide group, which can influence its solubility and reactivity compared to other dinitrophenylhydrazine derivatives . This structural difference can make it more suitable for specific applications, particularly in the synthesis of pharmaceuticals and dyes .
属性
CAS 编号 |
74367-79-6 |
|---|---|
分子式 |
C7H7N5O5 |
分子量 |
241.16 g/mol |
IUPAC 名称 |
(2,4-dinitroanilino)urea |
InChI |
InChI=1S/C7H7N5O5/c8-7(13)10-9-5-2-1-4(11(14)15)3-6(5)12(16)17/h1-3,9H,(H3,8,10,13) |
InChI 键 |
RGBOVHBCLJPNND-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)N |
Key on ui other cas no. |
74367-79-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















